1-(2-Ethoxyethoxy)-2-nitrobenzene
Overview
Description
1-(2-Ethoxyethoxy)-2-nitrobenzene is an organic compound characterized by the presence of an ethoxyethoxy group and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyethoxy)-2-nitrobenzene typically involves the nitration of 1-(2-Ethoxyethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyethoxy)-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The benzene ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 1-(2-Ethoxyethoxy)-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
1-(2-Ethoxyethoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyethoxy)-2-nitrobenzene depends on its chemical reactivity and the specific context in which it is used. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons, facilitated by a catalyst or reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyethanol: An organic compound with similar ethoxyethoxy functionality but lacks the nitro group.
1-(2-Methoxyethoxy)-2-nitrobenzene: Similar structure with a methoxyethoxy group instead of an ethoxyethoxy group.
1-(2-Ethoxyethoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
1-(2-Ethoxyethoxy)-2-nitrobenzene is unique due to the presence of both the ethoxyethoxy group and the nitro group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
1-(2-ethoxyethoxy)-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-2-14-7-8-15-10-6-4-3-5-9(10)11(12)13/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMQABXNYDZJNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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